Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate
Description
Registry Database Comparative Analysis
Chemical registry databases reveal important variations in the documentation of closely related structural isomers that differ in the position of the carboxylate group on the oxazole ring. A comparative analysis shows that while the 2-carboxylate isomer carries Chemical Abstracts Service number 2097971-05-4, the corresponding 4-carboxylate positional isomer bears a distinct registry number 254749-13-8. This differentiation emphasizes the critical importance of precise positional notation in chemical nomenclature, as seemingly minor structural variations can result in significantly different chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKQUGQVHPRGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
, which is the core structure in Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate, are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. Oxazoles are found in many biologically active compounds and are used in medicinal chemistry for drug design .
The mechanism of action of oxazole derivatives can vary widely depending on the specific compound and its functional groups. Some oxazole derivatives are used as antimicrobial, antifungal, and anticancer agents . The specific targets of these compounds can include various enzymes, receptors, or cellular structures .
The biochemical pathways affected by oxazole derivatives can also vary widely. For example, some oxazole-based drugs inhibit the synthesis of bacterial cell walls, while others might interfere with DNA replication or protein synthesis .
The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of action of oxazole derivatives can include the inhibition of microbial growth or the induction of cell death in cancer cells .
The action environment can significantly influence the efficacy and stability of oxazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target .
Biological Activity
Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 254749-13-8
The oxazole ring contributes to its biological activity by participating in various biochemical interactions.
Antimicrobial Activity
Research has demonstrated that compounds containing oxazole derivatives exhibit significant antimicrobial properties. In a study focusing on novel thiazole derivatives, it was found that similar heterocycles could inhibit the growth of resistant bacterial strains, indicating a potential for this compound in antimicrobial applications .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Thiazole derivative | Methicillin-resistant S. aureus | 16 µg/mL |
| Thiazole derivative | Vancomycin-resistant E. faecium | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The compound has shown selective cytotoxicity against different cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the effects of several oxazole derivatives on human cancer cell lines, this compound was tested against A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The results indicated:
- A549 Cells : 40% reduction in viability at a concentration of 50 µM.
- Caco-2 Cells : 60% reduction in viability at the same concentration.
These findings suggest that the compound may have a stronger effect on colorectal cancer cells compared to lung cancer cells .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | Concentration (µM) | % Viability Reduction |
|---|---|---|
| A549 | 50 | 40% |
| Caco-2 | 50 | 60% |
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a crucial role in cancer progression.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate has demonstrated promising biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against Staphylococcus aureus, inhibiting biofilm formation and microbial growth . This property suggests potential use in treating infections caused by resistant bacterial strains.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines (e.g., MCF-7), with an IC50 value indicating effective potency around 10.38 µM . The mechanism involves disruption of cellular pathways and activation of caspase pathways.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions. For instance:
- Oxidation : Using potassium permanganate or chromium trioxide.
- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
These reactions enable the synthesis of more complex molecules with potential pharmaceutical applications .
Material Science
The unique properties of this compound make it suitable for developing new materials. Its ability to modulate biochemical pathways can be harnessed in creating functional materials for biomedical applications.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various experimental settings:
-
Antimicrobial Efficacy Study :
- A study demonstrated the compound's ability to inhibit biofilm formation in Staphylococcus aureus, showcasing its potential as a therapeutic agent against bacterial infections .
-
Anticancer Activity Investigation :
- In vitro studies revealed that this compound induces apoptosis in cancer cells through the modulation of p53 expression levels . This finding supports its development as a chemotherapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Oxazole Ring
Ethyl 5-(3-Chlorophenyl)oxazole-2-carboxylate (QP-6889)
- Structural Difference : The 3-chlorophenyl substituent (meta-chloro) replaces the 2,4-dichlorophenyl group.
- Impact : Reduced steric hindrance and altered electronic effects compared to the dichlorinated analog. The meta-chloro configuration may decrease binding affinity in systems sensitive to para-substituted aromatic groups .
- Purity : 95% (Combi-Blocks) .
Ethyl 5-(4-Chlorophenyl)oxazole-4-carboxylate (HC-6231)
Dichlorophenyl-Substituted Analogs
Ethyl 4-(4-Chlorophenyl)-5-(2,4-Dichlorophenyl)oxazole-2-carboxylate
- Structural Difference : Additional 4-chlorophenyl group at position 4 of the oxazole ring.
- Impact : Increased molecular weight (466.7 g/mol) and lipophilicity. The dual aryl substituents may enhance π-π stacking interactions in biological systems but reduce solubility in aqueous media.
- Commercial Availability : Supplied by three manufacturers (SynQuest) .
Ethyl 5-(2,4-Dichlorophenyl)oxazole-4-carboxylate
- Structural Difference : Carboxylate ester at position 4 instead of position 2.
- This compound is classified as harmful via inhalation, skin contact, and ingestion .
Isoxazoline and Thiazole Derivatives
Ethyl 5-(2,4-Dichlorobenzyl)-2-isoxazoline-3-carboxylate
- Structural Difference : Isoxazoline ring (saturated oxygen-nitrogen heterocycle) replaces oxazole, with a benzyl linker to the dichlorophenyl group.
- The benzyl spacer may modulate bioavailability .
Ethyl 4-(4-Chlorophenyl)-5-(2,4-Dichlorophenyl)thiazole-2-carboxylate
- Structural Difference : Thiazole core (sulfur-containing heterocycle) instead of oxazole.
- Impact: Sulfur’s polarizability and larger atomic size could enhance interactions with hydrophobic pockets in target proteins. No commercial suppliers are listed for this compound .
Agrochemical Comparators
Enilconazole (1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole)
- Structural Difference : Imidazole core with a 2,4-dichlorophenyl group and allyl ether side chain.
- Application : Broad-spectrum fungicide (e.g., Freshgard, Fungazil) .
- Relevance : Highlights the importance of 2,4-dichlorophenyl in antifungal activity, though the heterocycle and functional groups differ significantly .
Data Tables
Table 1: Structural and Commercial Comparison of Oxazole Derivatives
Research Implications
The 2,4-dichlorophenyl group is a critical pharmacophore in agrochemicals and pharmaceuticals, as seen in enilconazole and cannabinoid inverse agonists like SR141716A . This compound’s activity likely depends on the oxazole ring’s electronic properties and the dichlorophenyl group’s orientation. Comparative studies with positional isomers (e.g., QP-6889) and analogs with alternative heterocycles (e.g., thiazoles) are essential to optimize target binding and reduce toxicity.
Preparation Methods
General Synthetic Strategy
The synthesis of substituted oxazoles like Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate typically involves:
- Cyclization reactions between α-haloketones or α-keto acids and suitable nitrogen-containing nucleophiles such as isocyanides or amino esters.
- Use of aryl acyl chlorides or substituted benzoyl derivatives as starting materials for introducing the aromatic ring with halogen substituents.
- Formation of the oxazole ring through [3+2] cycloaddition or condensation-cyclization reactions under controlled conditions.
Iodine-Promoted Formal [3+2] Cycloaddition Method (Adapted from Related Oxazole Syntheses)
A robust and efficient method for synthesizing 2,5-disubstituted oxazoles involves the iodine-promoted formal [3+2] cycloaddition of α-methylenyl isocyanides with methyl ketones in DMSO at elevated temperatures (130 °C). This method has been demonstrated for various substituted oxazoles and can be adapted for the 2,4-dichlorophenyl substitution.
-
- Aryl methyl ketone (e.g., 2,4-dichlorophenyl methyl ketone)
- Ethyl 2-isocyanoacetate (providing the isocyanide functionality with the ethyl ester group)
- Molecular iodine as a promoter
- Dimethyl sulfoxide (DMSO) as the solvent
-
- Mix aryl methyl ketone and iodine in DMSO.
- Add ethyl 2-isocyanoacetate.
- Stir the mixture at 130 °C until the reaction completes (monitored by TLC).
- Quench with water, extract with ethyl acetate, wash, dry, and purify by column chromatography.
-
- The methyl ketone provides two carbons for the oxazole ring.
- Intermediates such as phenacyl iodide and phenylglyoxal derivatives are formed transiently.
- The reaction proceeds via cyclization to form the oxazole ring with the ester group intact.
Optimization of Reaction Conditions
- Solvent: DMSO was found to be optimal for yield and reaction efficiency compared to DMF and toluene, which gave no product under similar conditions.
- Promoter: Molecular iodine was essential; silver oxide (Ag2O) was ineffective as a substitute.
- Temperature: Elevated temperature (130 °C) is necessary for effective cyclization.
Alternative Synthetic Routes
- Reaction of 2,4-dichlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) can be employed to form an intermediate that cyclizes to the oxazole ring. This method is analogous to the synthesis of related oxazole carboxylates with halogenated phenyl rings.
- Industrial methods may utilize continuous flow reactors to scale up this process efficiently.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Iodine-promoted [3+2] cycloaddition | 2,4-dichlorophenyl methyl ketone, ethyl 2-isocyanoacetate | I2, DMSO, 130 °C | ~70–80 | High selectivity; requires elevated temp. |
| Acyl chloride condensation | 2,4-dichlorobenzoyl chloride, ethyl oxalyl chloride | Triethylamine, inert atmosphere | Variable | Suitable for scale-up; requires base |
Q & A
Q. What are the common synthetic routes for Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate?
The compound is typically synthesized via multi-step reactions involving heterocyclic ring formation and functional group modifications. For example:
- Step 1 : React 2,4-dichlorophenylhydrazine hydrochloride with a β-ketoester precursor (e.g., ethyl acetoacetate) to form a pyrazole intermediate .
- Step 2 : Oxazole ring closure via cyclization using reagents like POCl₃ or dehydrating agents under controlled temperatures (e.g., 80–100°C) .
- Step 3 : Purification via column chromatography or recrystallization. Characterization is performed using NMR, IR, and HRMS to confirm structure and purity .
Q. How is the compound characterized to confirm its structural identity?
Key analytical methods include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., oxazole ring protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, C-O-C at 1250 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₂H₁₀Cl₂NO₃: 290.9952) .
Q. What are the primary biological activities investigated for this compound?
Derivatives of oxazole-carboxylates are screened for:
- Anticancer activity : Inhibition of kinase enzymes or apoptosis induction in cell lines (e.g., MCF-7, HeLa) .
- Antimicrobial effects : Agar diffusion assays against Gram-positive/negative bacteria .
- Structure-activity relationship (SAR) : Modifying the dichlorophenyl or ester group to enhance potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve oxazole ring formation yield?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene .
- Temperature gradients : Stepwise heating (50°C → 100°C) minimizes side products like sulfoxides or over-oxidized species .
- Real-time monitoring : HPLC or TLC tracks intermediate conversion to adjust conditions dynamically .
Q. What strategies resolve contradictions in spectroscopic data for structural isomers?
- 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related dichlorophenyl-oxazole derivatives .
- Computational modeling : DFT calculations predict NMR/IR spectra to compare with experimental data .
Q. How do electronic effects of the 2,4-dichlorophenyl substituent influence reactivity?
- Electron-withdrawing Cl groups : Increase oxazole ring electrophilicity, facilitating nucleophilic substitutions at the 2-position .
- Steric effects : Ortho-chloro substituents hinder rotation, stabilizing planar conformations critical for biological target binding .
- Comparative studies : Replace Cl with F or methyl groups to quantify electronic contributions to reaction rates or bioactivity .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Byproduct management : Optimize stoichiometry to suppress dimerization or ester hydrolysis .
- Green chemistry approaches : Replace toxic solvents (e.g., DCM) with ionic liquids or water-miscible alternatives .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for quality control during scale-up .
Data Contradiction and Validation
Q. How to address discrepancies in biological assay results across studies?
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified) and assay conditions (e.g., IC₅₀ measurement via MTT) .
- Negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate experimental setups .
- Meta-analysis : Compare data across published studies to identify outliers or methodological biases .
Q. Why might crystallographic data conflict with computational docking predictions?
- Flexible binding pockets : Protein targets (e.g., kinases) may adopt conformations not captured in static crystal structures .
- Solvent effects : Crystallography excludes dynamic solvent interactions critical for ligand binding in vivo .
- Validation : Perform molecular dynamics simulations to assess docking reliability under physiological conditions .
Methodological Recommendations
Q. Best practices for storing and handling the compound to ensure stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
